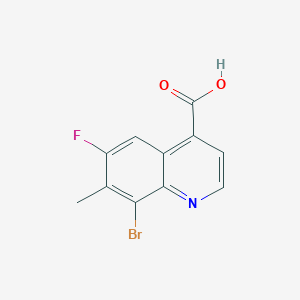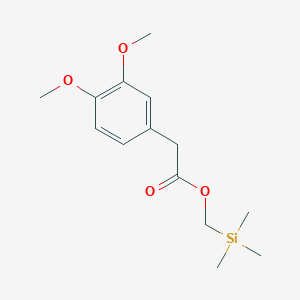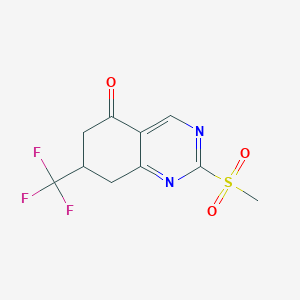
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a dihydroquinazolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Formation of the Dihydroquinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the dihydroquinazolinone core. This can be achieved through the reaction of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfonyl)-7-(trifluoromethyl)-quinazolin-4(3H)-one: Similar structure but with a different position of the trifluoromethyl group.
2-(Methylsulfonyl)-6-(trifluoromethyl)-quinazolin-4(3H)-one: Another positional isomer with the trifluoromethyl group at the 6-position.
2-(Methylsulfonyl)-7-(difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one: Similar compound with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the specific combination of the methylsulfonyl and trifluoromethyl groups attached to the dihydroquinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H9F3N2O3S |
|---|---|
Poids moléculaire |
294.25 g/mol |
Nom IUPAC |
2-methylsulfonyl-7-(trifluoromethyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C10H9F3N2O3S/c1-19(17,18)9-14-4-6-7(15-9)2-5(3-8(6)16)10(11,12)13/h4-5H,2-3H2,1H3 |
Clé InChI |
GRPFZYXJNDLEMI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=C2C(=N1)CC(CC2=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


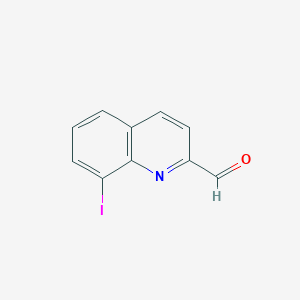

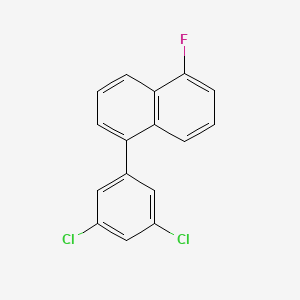
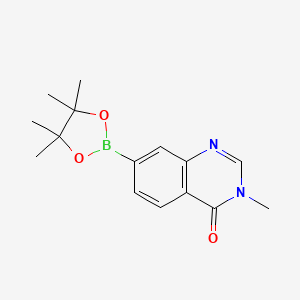
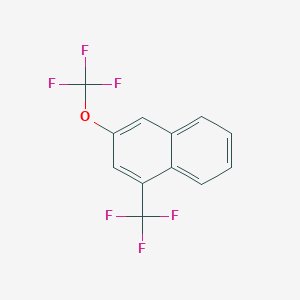
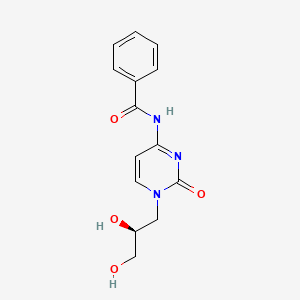
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)

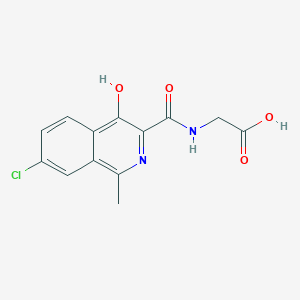


![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
